molecular formula C10H12O4S B13997243 3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid CAS No. 65373-85-5

3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid

Cat. No.: B13997243
CAS No.: 65373-85-5
M. Wt: 228.27 g/mol
InChI Key: XFGSFQUTPPESRG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to a propanone sulfinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid typically involves the reaction of 4-methoxybenzaldehyde with a sulfinic acid derivative under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 4-methoxybenzaldehyde reacts with a sulfinic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. Additionally, the methoxyphenyl group can interact with aromatic receptors, influencing biological activity. The compound’s effects are mediated through its ability to modulate oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propionic acid: Shares the methoxyphenyl group but lacks the sulfinic acid moiety.

    4-Methoxybenzaldehyde: Contains the methoxyphenyl group but differs in its aldehyde functional group.

    3-(4-Methoxyphenyl)acryloyl derivatives: Similar aromatic structure but different functional groups

Uniqueness

3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid is unique due to the presence of both the methoxyphenyl and sulfinic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound in various research and industrial contexts .

Properties

CAS No.

65373-85-5

Molecular Formula

C10H12O4S

Molecular Weight

228.27 g/mol

IUPAC Name

3-(4-methoxyphenyl)-3-oxopropane-1-sulfinic acid

InChI

InChI=1S/C10H12O4S/c1-14-9-4-2-8(3-5-9)10(11)6-7-15(12)13/h2-5H,6-7H2,1H3,(H,12,13)

InChI Key

XFGSFQUTPPESRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCS(=O)O

Origin of Product

United States

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